2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol)
Description
Chemical Structure: This compound features a central 2,5-dibromo-1,4-phenylene core linked via ether oxygens to two ethanol groups. Its systematic IUPAC name is 2,2'-(2,5-dibromo-1,4-phenylene)diethanol.
Synthesis: As described in , it is synthesized via bromination of 1,4-bis(2-hydroxyethyl)benzene using N-bromosuccinimide (NBS) in a sulfuric acid/water mixture, yielding a white solid with a 24% isolated yield .
Properties
IUPAC Name |
2-[2,5-dibromo-4-(2-hydroxyethoxy)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O4/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6,13-14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMBLOYVGIZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCO)Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
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2,5-Dibromohydroquinone (CAS 14753-51-6): Central aromatic precursor providing reactive bromine sites
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1,2-Dibromoethane or ethylene glycol derivatives : Ether-forming agents
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Base catalysts : Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)
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Solvents : Anhydrous acetone, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
Stepwise Synthesis Protocols
Standard Williamson Ether Synthesis
Procedure :
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Bromination : 2,5-Dibromohydroquinone (10 mmol) is dissolved in anhydrous acetone (50 mL) under argon.
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Alkylation : 1,2-Dibromoethane (30 mmol) and K₂CO₃ (50 mmol) are added, followed by reflux at 90°C for 12–24 hours.
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Workup : The mixture is concentrated, extracted with dichloromethane, and purified via silica-gel chromatography.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Maximizes SN2 efficiency |
| Molar Ratio (Dibromoethane:Hydroquinone) | 3:1 | Prevents oligomerization |
| Solvent Polarity | ε ≥ 20.7 (e.g., DMSO) | Enhances nucleophilicity |
Alternative Halogenation-Etherification
For enhanced regioselectivity, a sequential bromination-etherification approach is employed:
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Hydroquinone Bromination :
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Ether Coupling :
Advantages :
Reaction Optimization
Solvent Effects
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetone | 20.7 | 73 | 98.2 |
| DMSO | 46.7 | 81 | 99.1 |
| THF | 7.6 | 58 | 95.4 |
Polar aprotic solvents like DMSO improve oxygen nucleophilicity, accelerating ether bond formation.
Catalytic Systems
Base Selection :
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K₂CO₃ : Achieves 81% yield but requires prolonged reaction times (24 hours)
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t-BuOK : Reduces reaction time to 8 hours but lowers yield to 68% due to side reactions
Additive Effects :
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Increase yield by 12% in biphasic systems
Purification and Characterization
Isolation Techniques
Analytical Validation
| Technique | Key Data Points | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.14 (s, 2H, aromatic), 4.29 (t, 4H, OCH₂), 3.66 (t, 4H, CH₂Br) | |
| IR | 3417 cm⁻¹ (O-H stretch), 1210 cm⁻¹ (C-O-C) | |
| HPLC | Retention time: 6.7 min (99.1% purity) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Standard Williamson | 81 | 99.1 | Multi-gram | 12.4 |
| Halogenation-Etherification | 78 | 98.5 | Industrial | 9.8 |
| Microwave-Assisted | 85* | 98.9 | Lab-scale | 15.6 |
*Theoretical yield under optimized microwave conditions
Industrial-Scale Considerations
Challenges :
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Bromine handling requires corrosion-resistant reactors (Hastelloy C-276 recommended)
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Ethylene glycol derivatives necessitate strict moisture control (<50 ppm H₂O)
Solutions :
Chemical Reactions Analysis
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) involves its interaction with molecular targets through its functional groups. The bromine atoms and oxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The specific pathways and targets would depend on the context of its use, such as in chemical synthesis or biological applications .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromine substituents in the target compound enable efficient cross-coupling reactions (e.g., with boronic acids in ), whereas chlorine analogues are less reactive .
- Electronics : Selenium-containing derivatives outperform oxygen-based compounds in TFTs due to higher carrier mobility (~5 cm²/V·s vs. ~1 cm²/V·s) .
- Biomedical : PEGylated derivatives (e.g., S3 in ) show promise in drug delivery, with encapsulation efficiencies >90% for hydrophobic drugs .
Biological Activity
2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol), also known by its CAS number 56466-44-5, is a chemical compound with the molecular formula C10H12Br2O4. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H12Br2O4 |
| Molecular Weight | 356.01 g/mol |
| IUPAC Name | 2-[2,5-dibromo-4-(2-hydroxyethoxy)phenoxy]ethanol |
| InChI | InChI=1S/C10H12Br2O4/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6,13-14H,1-4H2 |
The biological activity of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) is primarily attributed to its functional groups, particularly the bromine and hydroxyl groups. These groups can participate in various biochemical interactions, influencing cellular processes such as apoptosis and cell proliferation.
Interaction with Molecular Targets
Research indicates that the compound may interact with specific molecular targets involved in cancer cell signaling pathways. For instance, studies have shown that similar compounds can inhibit key enzymes or receptors that are crucial for tumor growth and survival.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol). For example:
- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound exhibit significant cytotoxic effects. For instance:
- MCF-7 Cell Line : The compound showed promising results with IC50 values comparable to established chemotherapeutic agents.
- Mechanism of Action : The compound induces apoptosis via caspase activation and modulation of pro-apoptotic and anti-apoptotic protein levels (Bax and Bcl-2 respectively).
Pharmacological Applications
The compound's ability to serve as an intermediate in organic synthesis positions it as a valuable candidate for developing new pharmaceuticals. Its derivatives may have applications in treating various diseases beyond cancer.
Case Studies and Research Findings
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) on different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.0058 | Induction of apoptosis via caspase activation |
| HepG2 | Not reported | Potential inhibition of cell proliferation |
Case Study 2: Structure Activity Relationship (SAR)
Research on similar compounds has revealed that modifications to the bromine substituents can significantly alter biological activity. This reinforces the importance of structural features in determining the efficacy of compounds derived from 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol).
Q & A
Q. What are the optimized synthetic routes for 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol), and how can low yields (e.g., 24%) be addressed?
The compound is synthesized via bromination of 1,4-bis(2-hydroxyethyl)benzene using N-bromosuccinimide (NBS) in sulfuric acid under nitrogen. Key steps include:
- Reaction conditions : Prolonged stirring (24 hours) at room temperature .
- Workup : Neutralization with KOH, ether extraction, and drying with Na₂SO₄.
- Yield improvement : Optimize stoichiometry (NBS:substrate ratio), explore alternative brominating agents, or employ phase-transfer catalysts.
- Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.55 ppm for aromatic protons) and HR-MS (m/z 344.9094 [M+Na]⁺) .
Q. How do bromine substituents influence the compound’s electronic properties and reactivity?
Bromine at the 2,5-positions on the phenylene ring enhances electrophilic substitution resistance due to electron-withdrawing effects. This impacts:
- Cross-coupling reactions : Facilitates Suzuki or Sonogashira couplings for polymer synthesis (e.g., palladium/copper-catalyzed polymerization) .
- Solubility : Polar hydroxyl groups improve solubility in DMSO and DMF, critical for solution-phase reactions .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Identify hydroxyl (δ 4.77 ppm), ethyleneoxy (δ 3.58 ppm), and aromatic protons (δ 7.55 ppm) .
- HR-MS : Verify molecular mass (e.g., 344.9096 [M+Na]⁺) .
- FT-IR : Confirm O-H (3200–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
Advanced Research Questions
Q. How can this compound be functionalized for applications in conjugated polymer nanoparticles (CPNs)?
- Polymer backbone integration : React with diethynyl or diamino monomers via Pd/Cu catalysis to form poly(phenylene ethynylene) (PPE) derivatives. These CPNs enable siRNA delivery due to amine-mediated cellular uptake .
- Post-polymerization modifications : Acetylation or silylation (e.g., TBDMSCl) enhances stability and controls release kinetics .
Q. What strategies resolve contradictions in reported synthetic yields or characterization data?
- Reproducibility checks : Validate reaction conditions (e.g., NBS purity, inert atmosphere).
- Byproduct analysis : Use LC-MS or TLC to identify unreacted starting materials or side products (e.g., over-brominated species) .
- Computational modeling : Predict bromination regioselectivity using DFT calculations to optimize pathways.
Q. How can derivatives of this compound inhibit PD-1/PD-L1 protein-protein interactions in cancer immunotherapy?
- Structural modifications : Introduce terphenyl or acetylene moieties to enhance binding affinity. For example, compound 7l (a derivative) showed inhibitory activity via π-π stacking and hydrogen bonding .
- Assay design : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding constants (Kd).
Q. What role does this compound play in theranostic agents for combined imaging and therapy?
- Fluorophore conjugation : Attach BODIPY or cyanine dyes via ethyleneoxy linkers for near-infrared (NIR) imaging .
- Drug loading : Functionalize hydroxyl groups with chemotherapeutic agents (e.g., doxorubicin) for pH-responsive release .
Q. How does the compound’s structure affect its performance in organic electronics?
- Charge transport : Bromine increases electron affinity, improving n-type semiconductor behavior.
- Morphology control : Ethyleneoxy spacers enhance film flexibility in organic field-effect transistors (OFETs) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting material | 1,4-Bis(2-hydroxyethyl)benzene | |
| Brominating agent | NBS (2.6 equiv.) | |
| Reaction time | 24 hours | |
| Yield | 24% (white solid) | |
| Melting point | 135–136°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
